molecular formula C9H11NO B1295002 Isopropyl 2-pyridyl ketone CAS No. 59576-30-6

Isopropyl 2-pyridyl ketone

Cat. No.: B1295002
CAS No.: 59576-30-6
M. Wt: 149.19 g/mol
InChI Key: OPPJOYDMQXHCFS-UHFFFAOYSA-N
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Description

Isopropyl 2-pyridyl ketone, also known as 2-methyl-1-(2-pyridinyl)-1-propanone, is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-pyridyl ketone complexes involves the use of Schiff bases N, N ′-bis- (pyridin-2-yl-benziliden)-propan-1,3-diamine (bpbpd) and N, N ′-bis- [1- (pyridin-2-yl)-etiliden]-propan-1,3-diamine (bpepd) with Co (II), Ni (II), Zn (II) and Cd (II) nitrates and perchlorates . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3 . The structure of a cadmium (II) complex was accomplished by single-crystal X-ray diffraction .


Chemical Reactions Analysis

2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols .


Physical and Chemical Properties Analysis

This compound has a density of 1.01g/cm3 and a boiling point of 223.1ºC at 760 mmHg . It is a colorless to yellow liquid .

Scientific Research Applications

Photochemical Studies

Isopropyl 2-pyridyl ketone has been a subject of interest in photochemical studies. Brown and Shambhu (1971) explored the photochemical preparation and rearrangement of methoxypyridyl phenyl glycols using solutions of various methoxypyridyl phenyl ketones, including 6-methoxy-3-pyridyl phenyl ketone and others, in isopropyl alcohol. They found that these ketones underwent bimolecular reduction to yield pinacols and rearranged under certain conditions (Brown & Shambhu, 1971).

Catalysis in Hydrogenation

In the realm of catalysis, Weiwei Jin, Liandi Wang, and Zhengkun Yu (2012) synthesized Ruthenium(II) complexes with pyrazolyl–pyridyl–pyrazole ligands. These complexes demonstrated high catalytic activity in the transfer hydrogenation of ketones in refluxing isopropyl alcohol. This study highlights the role of this compound in facilitating efficient catalysis (Jin, Wang, & Yu, 2012).

Synthesis of 2-Pyridyl Ketones

Maolin Sun et al. (2020) reported a practical method for rapid synthesis of 2-pyridyl ketone library in continuous flow. This method is significant as 2-pyridyl ketones are key components in bioactive molecules and are used as precursors for asymmetric catalysis. Their method provides a rapid, reliable, and environmentally friendly approach for synthesizing diverse 2-pyridyl ketones, including this compound (Sun et al., 2020).

Synthesis of Isopropyl and Tert-butyl Pyridyl Ketones

K. Rubina, Y. Gol'dberg, and M. Shymanska (1989) explored the synthesis of isopropyl and tert-butyl pyridyl ketones via alkylation of acetylpyridines. Their study provides insights into the chemical processes and conditions that facilitate the formation of these compounds, indicating the potential for varied applications in chemical synthesis and industrial processes (Rubina, Gol'dberg, & Shymanska, 1989).

Safety and Hazards

Isopropyl 2-pyridyl ketone is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Biochemical Analysis

Biochemical Properties

Isopropyl 2-pyridyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules and natural products . It interacts with enzymes such as lithiopyridine, which is formed by Br/Li exchange reactions . These interactions are crucial for the formation of stable five-membered chelated intermediates, which are essential in various biochemical processes . Additionally, this compound is involved in the synthesis of chiral 2-pyridine alkyl/aryl alcohols and 2-aminoalkyl pyridine ligands, which are important in asymmetric catalysis .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s role in cellular biology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable intermediates with lithiopyridine is a key aspect of its mechanism of action . These interactions are essential for the compound’s role in various biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, indicating the compound’s potential for sustained biochemical activity . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with specific dosages required to achieve desired biochemical outcomes . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings . These findings are essential for understanding the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid oxidation, the tricarboxylic acid cycle, and gluconeogenesis . The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in experimental and therapeutic settings.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular biology and its potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJOYDMQXHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208239
Record name 2-Methyl-1-(2-pyridyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59576-30-6
Record name 2-Methyl-1-(2-pyridinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59576-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(2-pyridyl)propan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-(2-pyridyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(2-pyridyl)propan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of isopropyl 2-pyridyl ketone into metal complexes contribute to their anticancer activity?

A: Research suggests that this compound, when complexed with metals like copper (II) or gallium (III), demonstrates promising anticancer properties. [, ] While the exact mechanism is still under investigation, studies indicate a multi-targeted approach.

Q2: What are the advantages of utilizing a drug delivery system, such as human serum albumin or lactoferrin nanoparticles, for administering these metal-based compounds?

A: Employing drug delivery systems like human serum albumin or lactoferrin nanoparticles offers several benefits for administering these metal-based anticancer agents. [, ]

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